molecular formula C18H15FN2O B2909747 (E)-2-cyano-3-(2-fluorophenyl)-N-(1-phenylethyl)prop-2-enamide CAS No. 478017-77-5

(E)-2-cyano-3-(2-fluorophenyl)-N-(1-phenylethyl)prop-2-enamide

Cat. No. B2909747
CAS RN: 478017-77-5
M. Wt: 294.329
InChI Key: CNTPOGBIOYLICG-LFIBNONCSA-N
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Description

(E)-2-cyano-3-(2-fluorophenyl)-N-(1-phenylethyl)prop-2-enamide, or 2-F-CNPE, is a novel compound that has recently been synthesized and studied for its potential applications in the scientific research field. The compound is a derivative of prop-2-enamide, which is a type of amide compound, and contains a cyano group as well as a fluorophenyl group. As a result, it is an interesting and potentially useful compound for researchers, as it may have a variety of applications in the field.

Mechanism of Action

The mechanism of action of 2-F-CNPE is not yet fully understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes, such as cyclooxygenases. Additionally, it is believed that the compound may also work by inhibiting the activity of certain proteins, such as NF-kB and AP-1. Finally, it is believed that the compound may also work by modulating the expression of certain genes, such as those involved in inflammation and cancer.
Biochemical and Physiological Effects
2-F-CNPE has been found to have a variety of biochemical and physiological effects. For example, it has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, it has been found to inhibit the production of certain enzymes, such as cyclooxygenases. Furthermore, it has been found to inhibit the activity of certain proteins, such as NF-kB and AP-1. Finally, it has been found to modulate the expression of certain genes, such as those involved in inflammation and cancer.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-F-CNPE in lab experiments is that it is relatively easy to synthesize. Additionally, it has a wide range of potential applications, which makes it a versatile compound for research. However, one of the limitations of using 2-F-CNPE in lab experiments is that the mechanism of action is not yet fully understood. As a result, researchers must be careful when using the compound, as its effects may not be fully understood.

Future Directions

There are a variety of potential future directions for research into 2-F-CNPE. For example, more research could be conducted to better understand the compound’s mechanism of action. Additionally, more research could be conducted to determine the compound’s potential applications in the medical field. Furthermore, more research could be conducted to determine the compound’s potential applications in the agricultural field. Finally, more research could be conducted to determine the compound’s potential applications in the industrial field.

Synthesis Methods

2-F-CNPE can be synthesized using a two-step process. The first step involves the reaction of 2-fluorophenylacetonitrile and 1-phenylethyl acetate in the presence of a base, such as potassium carbonate, to form the intermediate product, 2-fluorophenyl-2-cyano-2-phenylethyl prop-2-enamide. This intermediate product is then reacted with sodium hydride in the presence of a solvent, such as dimethylformamide, to form the desired product, 2-F-CNPE.

Scientific Research Applications

2-F-CNPE has been studied for its potential applications in the scientific research field. For example, it has been found to have anti-inflammatory properties, which could be useful for treating various diseases. Additionally, it has been found to have anti-cancer properties, which could be used to treat various types of cancer. Furthermore, it has been found to have anti-bacterial properties, which could be used to treat various bacterial infections. Finally, it has been found to have anti-viral properties, which could be used to treat various viral infections.

properties

IUPAC Name

(E)-2-cyano-3-(2-fluorophenyl)-N-(1-phenylethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O/c1-13(14-7-3-2-4-8-14)21-18(22)16(12-20)11-15-9-5-6-10-17(15)19/h2-11,13H,1H3,(H,21,22)/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNTPOGBIOYLICG-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC=CC=C2F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC=CC=C1)NC(=O)/C(=C/C2=CC=CC=C2F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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